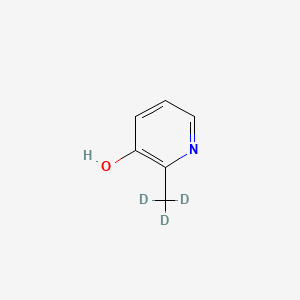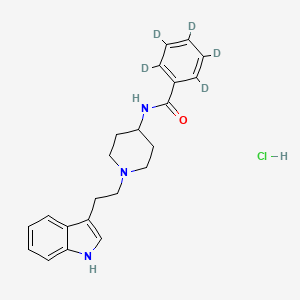
4-(Oxiran-2-ilmetil)piperazina-1-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C8H14N2O2. It is characterized by the presence of an oxirane (epoxide) ring and a piperazine ring, making it a versatile compound in various chemical reactions and applications .
Aplicaciones Científicas De Investigación
4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is employed in the production of polymers and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine with epichlorohydrin under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring .
Industrial Production Methods
In industrial settings, the production of 4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Mecanismo De Acción
The mechanism of action of 4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde involves its interaction with nucleophiles due to the presence of the reactive oxirane ring. This interaction can lead to the formation of covalent bonds with various biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: This compound also contains an oxirane ring and an aldehyde group, making it similar in reactivity.
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde derivatives: These derivatives exhibit similar chemical properties and applications
Uniqueness
4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde is unique due to the presence of both the piperazine and oxirane rings, which confer distinct reactivity and versatility in various chemical reactions and applications .
Propiedades
IUPAC Name |
4-(oxiran-2-ylmethyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-7-10-3-1-9(2-4-10)5-8-6-12-8/h7-8H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDYIHDCKPWTDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CO2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656540 |
Source


|
| Record name | 4-[(Oxiran-2-yl)methyl]piperazine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139605-65-5 |
Source


|
| Record name | 4-[(Oxiran-2-yl)methyl]piperazine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Arg-arg-arg-ala-asp-asp-ser-[asp]5](/img/structure/B589699.png)
![7,8-Dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B589700.png)

![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B589706.png)



![(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B589714.png)


